4-(Methoxymethoxy)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-(methoxymethoxy)piperidine |
InChI |
InChI=1S/C7H15NO2/c1-9-6-10-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3 |
InChI Key |
JYRWOLHYNFSWRY-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1CCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxymethoxy Piperidine and Its Direct Precursors
Retrosynthetic Analysis and Strategic Precursors to 4-(Methoxymethoxy)piperidine
A retrosynthetic analysis of this compound reveals that the target molecule can be disconnected at the methoxymethyl (MOM) ether linkage. This primary disconnection points to 4-hydroxypiperidine (B117109) as the most logical and direct precursor. The synthesis, therefore, hinges on the effective protection of the hydroxyl group of 4-hydroxypiperidine.
Further disconnection of 4-hydroxypiperidine can lead to various starting materials. For instance, it can be envisioned as arising from the reduction of 4-piperidone (B1582916). This two-step approach, involving the reduction of a ketone followed by etherification, represents a common and practical strategy.
The nitrogen atom of the piperidine (B6355638) ring often requires protection to prevent side reactions during the synthesis. bloomtechz.com Common protecting groups for this purpose include tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn). bloomtechz.comsmolecule.com Thus, N-protected 4-hydroxypiperidine derivatives, such as N-Boc-4-hydroxypiperidine or N-benzyl-4-hydroxypiperidine, are key strategic intermediates. bloomtechz.comsmolecule.com
Direct Synthesis Routes to this compound
The direct synthesis of this compound is most commonly achieved through the etherification of a suitable 4-hydroxypiperidine precursor.
Multi-Step Synthesis from Readily Available Starting Materials
A prevalent and practical route commences with commercially available 4-hydroxypiperidine or its N-protected derivatives. bloomtechz.com A typical synthetic sequence involves:
N-Protection: The secondary amine of 4-hydroxypiperidine is often protected to avoid its reaction in subsequent steps. A common method is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) to yield N-Boc-4-hydroxypiperidine. bloomtechz.com
O-Alkylation (MOM Protection): The hydroxyl group of the N-protected 4-hydroxypiperidine is then converted to the methoxymethyl ether. This is typically achieved by deprotonating the alcohol with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), followed by reaction with methoxymethyl chloride (MOMCl) in a solvent like dichloromethane. wikipedia.org
N-Deprotection: The final step involves the removal of the N-protecting group. For the Boc group, this is readily accomplished by treatment with a strong acid, such as hydrochloric acid in 1,4-dioxane, to afford the hydrochloride salt of this compound. chemicalbook.com
An alternative approach involves the reduction of an N-protected 4-piperidone to the corresponding 4-hydroxypiperidine, which then proceeds through the O-alkylation and deprotection steps as described above.
Stereochemical Control and Asymmetric Synthesis Approaches
While the synthesis of racemic this compound is straightforward, the preparation of enantiomerically pure or enriched forms requires stereocontrolled methods. Asymmetric synthesis of substituted piperidines is a well-established field, often employing chiral auxiliaries, catalysts, or starting materials from the chiral pool. nih.govnih.gov
For instance, the enantioselective reduction of an N-protected 4-piperidone using chiral reducing agents or enzymatic methods can provide access to enantiomerically enriched N-protected 4-hydroxypiperidine. nottingham.ac.uk This chiral intermediate can then be carried forward to the target molecule. Lipases and esterases have been used for the enantioselective acylation of meso-diols containing a piperidine ring, which could be a strategy to resolve racemic 4-hydroxypiperidine derivatives. nih.gov
Role of Protecting Group Strategies in Methoxymethoxy Group Introduction
The introduction of the methoxymethyl (MOM) group is a critical step that relies on well-established protecting group strategies. wikipedia.orgnih.gov The MOM group is an acetal (B89532) that protects alcohols and is stable to a variety of reaction conditions, yet can be cleaved under acidic conditions. wikipedia.org
The selection of the nitrogen protecting group is crucial and must be orthogonal to the MOM group, meaning that one can be removed without affecting the other. The Boc group is a popular choice as it is stable to the basic conditions used for MOM ether formation and can be selectively removed with acid, which may or may not cleave the MOM ether depending on the specific acidic conditions used. bloomtechz.comwikipedia.org The benzyl (Bn) group is another option, which can be removed by hydrogenolysis, a method that would not affect the MOM ether.
The general procedure for MOM protection involves the use of a non-nucleophilic base to deprotonate the alcohol, followed by quenching with MOMCl. wikipedia.org
Convergent and Divergent Synthetic Pathways to Structurally Related Piperidines Bearing Methoxy-Substituents
The synthetic intermediates used to prepare this compound can also serve as starting points for the synthesis of other structurally related piperidines with methoxy (B1213986) substituents. This illustrates the principles of convergent and divergent synthesis. sathyabama.ac.in
Divergent Synthesis: Starting from a common intermediate, such as N-protected 4-hydroxypiperidine, a variety of analogs can be synthesized. For example, instead of introducing a methoxymethyl group, other alkoxy groups could be installed by reacting the hydroxyl intermediate with different alkylating agents. Furthermore, the hydroxyl group could be oxidized to a ketone, which then serves as a handle for further functionalization. bloomtechz.com
Convergent Synthesis: In a convergent approach, different fragments of a molecule are synthesized separately and then joined together at a late stage. sathyabama.ac.in For example, a piperidine ring with a methoxy-containing side chain could be constructed by coupling a pre-functionalized piperidine fragment with another molecule. This is particularly useful for creating complex structures. For instance, palladium-mediated cross-coupling reactions can be used to attach various substituents to the piperidine ring.
The development of efficient synthetic methods for substituted piperidines, including those with methoxy groups, is an active area of research, with new catalytic systems and reaction methodologies continually being reported. acs.orgnih.govacs.org
Chemical Reactivity and Functional Group Transformations of 4 Methoxymethoxy Piperidine
Reactions at the Piperidine (B6355638) Nitrogen Atom
The secondary amine within the piperidine ring of 4-(Methoxymethoxy)piperidine is a key site of reactivity, behaving as a nucleophile and a base. This allows for a variety of functionalization reactions, primarily N-alkylation and N-acylation, which are fundamental in modifying the compound's properties for various applications, including the synthesis of complex molecular scaffolds.
N-Alkylation: The piperidine nitrogen can be readily alkylated via nucleophilic substitution or reductive amination. This reaction is crucial in the synthesis of more complex derivatives where a substituent on the nitrogen is required. For example, in the synthesis of related piperidine structures, the nitrogen is often alkylated with various alkyl or aryl-ethyl groups. nih.govgoogle.com The reaction of 4-(methoxymethyl)piperidine (B1309381) with 4-bromobenzyl bromide is an example of N-alkylation to introduce a substituted benzyl (B1604629) group onto the piperidine nitrogen. vulcanchem.com In the synthesis of the potent analgesic sufentanil, a key step involves the alkylation of a secondary piperidine amine with 2-(thiophen-2-yl)-ethyl mesylate. nih.gov
N-Acylation: The secondary amine can also undergo acylation with acylating agents like acid chlorides or anhydrides to form amides. This transformation is common in the synthesis of pharmacologically active molecules. gla.ac.uk For instance, the acylation of related 4-substituted piperidine intermediates with propionyl chloride or propionic anhydride (B1165640) is a critical step in the synthesis of fentanyl analogs. nih.govscispace.comresearchgate.net The resulting N-acylpiperidines are a significant class of compounds with diverse biological activities. gla.ac.uk
Transformations Involving the 4-Position Methoxymethoxy Functionality
The methoxymethoxy group (—OCH₂OCH₃), commonly known as a MOM ether, at the 4-position primarily serves as a protecting group for the 4-hydroxy functionality. Consequently, the principal transformation involving this group is its cleavage, or deprotection, to reveal the parent alcohol, 4-hydroxypiperidine (B117109).
This deprotection is typically achieved under acidic conditions. libretexts.org The acetal (B89532) nature of the MOM group makes it susceptible to hydrolysis in the presence of protic or Lewis acids. Various reagents and conditions have been employed for the cleavage of MOM ethers in complex syntheses. For example, in the context of synthesizing Galbulimima alkaloids, a methoxymethyl ether on a complex scaffold was cleaved as a key step before subsequent oxidation of the resulting alcohol. thieme-connect.com Similarly, research into the synthesis of conhydrine (B1201746) analogues has noted the cleavage of a MOM ether protecting group under certain acylation conditions. gla.ac.uk Bismuth trichloride (B1173362) (BiCl₃) has also been reported as an effective reagent for the deprotection of MOM ethers. rsc.org In the development of ligands for metal complexes, trifluoroacetic acid (TFA) has been used to deprotect a MOM-protected hydroxyl group concurrently with the deprotection of carboxylate esters. mdpi.com
Modulations of the Piperidine Ring System in the Presence of the Methoxymethoxy Group
While direct modifications of the this compound ring itself are not extensively documented, several advanced synthetic strategies are employed to construct the functionalized piperidine scaffold ab initio. These methods allow for the incorporation of the methoxymethoxy group and other desired substituents with high levels of stereocontrol.
One powerful method is the aza-Diels-Alder reaction, where an imine reacts with a diene to form a substituted piperidine ring. This cycloaddition can be rendered asymmetric through the use of chiral auxiliaries or catalysts, enabling the synthesis of enantiomerically enriched piperidine derivatives. kcl.ac.uk For example, the reaction between Danishefsky's diene and an electrophilic imine, catalyzed by a chiral copper complex, can produce 2-aryl-substituted piperidones with excellent enantioselectivity. kcl.ac.uk
Another sophisticated approach is the aza-Achmatowicz rearrangement. This reaction involves the oxidative rearrangement of a furan (B31954) ring bearing an aminomethyl side chain to produce a functionalized piperidinone. This method provides a versatile entry into highly substituted piperidine core structures, which can be further elaborated into complex target molecules. ru.nl These synthetic strategies highlight the chemical approaches used to build the piperidine core that can be protected with a methoxymethoxy group for use in further synthetic steps.
Participation in Metal Coordination Reactions as a Ligand
Piperidine derivatives are valuable scaffolds for the design of ligands for metal coordination due to the defined conformational properties of the six-membered ring. The inclusion of the piperidine ring can induce greater rigidity in the resulting metal complex, which often leads to enhanced stability compared to complexes with more flexible, acyclic ligands. mdpi.comuniupo.it
Derivatives and Analogues: Synthesis and Structural Diversification
Synthesis of N-Substituted 4-(Methoxymethoxy)piperidine Derivatives
The secondary amine of the piperidine (B6355638) ring is a primary site for synthetic modification, allowing for the introduction of a wide array of substituents to modulate a compound's biological activity. The synthesis of N-substituted derivatives of this compound is typically achieved through standard nucleophilic substitution or reductive amination reactions.
A common strategy involves the reaction of the parent this compound with various electrophiles. For instance, in the synthesis of potent fentanyl analogues, the piperidine nitrogen is alkylated or acylated. The synthesis of sufentanil, N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide, exemplifies this approach where the 1-position (the nitrogen) is substituted with a 2-(2-thienyl)ethyl group google.com. Another example is found in the development of remifentanil analogues, where a propanoic acid methyl ester group is attached to the nitrogen. google.com
The general synthetic scheme for N-alkylation involves the reaction of this compound with an alkyl halide (R-X, where X = Cl, Br, I) or a tosylate in the presence of a base to neutralize the resulting acid. For N-acylation, an acyl chloride or anhydride (B1165640) is used.
| N-Substituent (R) | Reagent | Reaction Type |
| 2-(2-thienyl)ethyl | 2-(2-thienyl)ethyl chloride | N-Alkylation |
| 3-methoxy-3-oxopropyl | Methyl acrylate | Michael Addition |
| Benzyl (B1604629) | Benzyl bromide | N-Alkylation |
| Acetyl | Acetic anhydride | N-Acylation |
This table represents common synthetic transformations for N-substitution.
Creation of 4,4-Disubstituted Piperidine Analogues Incorporating the Methoxymethyl Moiety
The creation of 4,4-disubstituted piperidines allows for the introduction of a quaternary center, which can have significant implications for a molecule's conformation and receptor-binding properties. Synthesizing analogues that incorporate a methoxymethyl group alongside another substituent at the C4 position often requires a multi-step approach, typically starting from a 4-piperidone (B1582916) precursor.
One established pathway begins with the condensation of a piperidone with a primary amine, such as aniline (B41778), to form a 4-amino-4-carboxyamino-piperidine intermediate google.com. Subsequent chemical transformations can be used to introduce the desired substituents at the C4 position. For the synthesis of N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (sufentanil), the core intermediate is 4-(methoxymethyl)-N-phenyl-N-(piperidin-4-yl)propanamide google.com. This structure is inherently a 4,4-disubstituted piperidine, where one substituent is the methoxymethyl group and the other is an N-phenylpropanamido group.
A general approach to such structures can be summarized in the following steps:
Starting Material : N-protected-4-piperidone.
Step 1 : Introduction of the first C4 substituent (e.g., an amino or cyano group).
Step 2 : Conversion of the ketone to a hydroxyl group, followed by protection as a methoxymethyl ether.
Step 3 : Modification of the first substituent and deprotection/substitution on the piperidine nitrogen to yield the final 4,4-disubstituted product.
Research into novel analgesics has led to the synthesis of various 4,4-disubstituted piperidines, demonstrating the versatility of this structural class. nih.gov
Development of Chiral this compound Derivatives
The introduction of stereocenters into the piperidine ring is crucial for developing selective therapeutic agents. The synthesis of chiral derivatives of this compound can be achieved through several strategies, including asymmetric synthesis, resolution of racemates, and the use of a chiral pool.
One powerful method for asymmetric synthesis employs chiral auxiliaries derived from carbohydrates. For example, D-arabinopyranosylamine can be used as a stereodifferentiating auxiliary. researchgate.net In this approach, an aldimine derived from the chiral amine undergoes a domino Mannich-Michael reaction. Subsequent chemical steps can be used to construct the piperidine ring with high diastereoselectivity. Although not applied directly to this compound in the cited literature, this methodology is broadly applicable for creating chiral piperidines. The auxiliary guides the stereochemical outcome of key bond-forming steps, and can then be cleaved to provide the enantiomerically enriched piperidine derivative. researchgate.net
This strategy has been successfully applied to the asymmetric syntheses of piperidine alkaloids like (-)-coniine (B1195747) and (-)-solenopsin A, underscoring its potential for producing complex chiral piperidine structures. researchgate.net
| Method | Description | Key Feature |
| Chiral Auxiliary | A removable chiral group directs the stereochemistry of a reaction. | High diastereoselectivity. |
| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. | Atom economy and catalytic turnover. |
| Resolution | Separation of a racemic mixture into its constituent enantiomers. | Applicable to existing racemic compounds. |
This table outlines common strategies for the synthesis of chiral piperidines.
Regioselective and Stereoselective Functionalization Strategies
Advanced synthetic methods enable the direct functionalization of the C-H bonds of the piperidine ring, offering a more efficient way to create analogues. Catalyst-controlled C-H functionalization allows for high regioselectivity and stereoselectivity, directing new substituents to specific positions (C2, C3, or C4). nih.gov
Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have emerged as a powerful tool for this purpose. The site selectivity of the functionalization is controlled by the choice of both the rhodium catalyst and the protecting group on the piperidine nitrogen. nih.gov
Specifically for C4-functionalization, the use of an N-α-oxoarylacetyl-piperidine in combination with the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ has been shown to direct the insertion of an arylacetate group to the C4 position. nih.gov This strategy provides a direct route to 4-substituted piperidines. While the substrate is not this compound itself, the principle demonstrates a viable pathway for functionalizing the C4 position with high selectivity.
Furthermore, these rhodium-catalyzed reactions can be highly stereoselective. For C2 functionalization, the use of N-Boc-piperidine with catalyst Rh₂(R-TCPTAD)₄ or N-Bs-piperidine with Rh₂(R-TPPTTL)₄ can generate substituted piperidines with high diastereomeric ratios (d.r.) and enantiomeric excess (ee). nih.govd-nb.info For example, the reaction of N-Bs-piperidine with certain aryldiazoacetates catalyzed by Rh₂(R-TPPTTL)₄ proceeds with diastereomeric ratios often exceeding 29:1. d-nb.info
| Catalyst | N-Protecting Group | Position of Functionalization | Stereoselectivity |
| Rh₂(R-TCPTAD)₄ | Boc | C2 | Variable d.r., up to 93% ee |
| Rh₂(R-TPPTTL)₄ | Bs | C2 | High d.r. (>29:1), 52-73% ee |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | α-oxoarylacetyl | C4 | N/A |
This table summarizes catalyst and protecting group effects on the regioselectivity and stereoselectivity of piperidine functionalization. nih.govd-nb.info
Role of 4 Methoxymethoxy Piperidine As a Building Block in Complex Chemical Synthesis
Integration into Advanced Organic Architectures
The piperidine (B6355638) ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products. researchgate.netmdpi.comnih.gov 4-(Methoxymethoxy)piperidine provides a synthetically useful scaffold for introducing this important heterocycle into larger, more complex molecules. The MOM-protected hydroxyl group at the 4-position ensures that this functionality does not interfere with reactions intended for the piperidine nitrogen, such as N-alkylation or N-acylation. Once the desired modifications on the nitrogen are complete, the MOM group can be readily cleaved under acidic conditions to reveal the hydroxyl group, which can then be used for further functionalization or may be a key feature of the final target molecule. This sequential approach allows for the controlled and stepwise assembly of advanced organic structures.
Utility in the Synthesis of Heterocyclic Frameworks
Beyond its use in constructing molecules containing a single piperidine ring, this compound and its derivatives are instrumental in the synthesis of more complex heterocyclic systems. The piperidine unit can serve as a foundational scaffold upon which other rings are built. For instance, the nitrogen atom can participate in cyclization reactions to form fused or bridged bicyclic systems. The deprotected 4-hydroxyl group can also act as a nucleophile or be converted into other functional groups to facilitate the formation of adjacent or spirocyclic ring systems. This utility is particularly valuable in medicinal chemistry, where the creation of novel three-dimensional heterocyclic frameworks is a key strategy for developing new therapeutic agents.
Application in the Construction of Advanced Pharmaceutical Intermediates
The 4-anilidopiperidine skeleton is a core structural feature of the highly potent fentanyl class of opioid analgesics. google.comussc.gov The synthesis of these complex molecules often relies on piperidine-based intermediates. While direct use of this compound is not always the primary route, its conceptual role as a protected 4-hydroxypiperidine (B117109) is central. The general strategy involves the use of a 4-piperidone (B1582916) derivative, which can be seen as an oxidized form of 4-hydroxypiperidine. dtic.milregulations.gov 4-Piperidones are key starting materials in the synthesis of fentanyl and its analogues. dtic.milregulations.govnih.govfederalregister.gov
The synthesis of 4-anilidopiperidine derivatives, the foundational structure for many opioids, often starts from 4-piperidone. nih.govnih.gov A key step is the reductive amination of N-substituted-4-piperidones with aniline (B41778) to produce N-substituted-4-anilinopiperidines. nih.govwikipedia.org These intermediates are then acylated to yield the final analgesic compounds. nih.govwikipedia.org The stability and handling of the piperidine core during these transformations are critical, and the use of precursors like N-benzyl-4-piperidone or N-carbethoxy-4-piperidone is common. google.comquickcompany.inepo.org These N-protected piperidones serve a similar strategic purpose to this compound by allowing controlled, stepwise functionalization of the piperidine scaffold to build the complex 4-anilidopiperidine core. google.com
The synthesis of potent fentanyl analogues such as Alfentanil, Sufentanil, and Remifentanil involves the construction of highly substituted 4-anilidopiperidine scaffolds. google.comwikipedia.org The synthetic pathways to these compounds often begin with a protected 4-piperidone derivative. google.comquickcompany.inresearchgate.net
Sufentanil: The synthesis of sufentanil, which features a 4-(methoxymethyl) group, highlights the importance of the C4-substituted piperidine core. nih.govgoogle.com Synthetic routes often start with an N-protected 4-piperidone and proceed through a 4-anilino-4-cyanopiperidine intermediate (a Strecker reaction). epo.orgresearchgate.net The cyano group is then reduced to a hydroxymethyl group, which is subsequently methylated to form the characteristic methoxymethyl ether. epo.orgnih.govgoogle.com Finally, acylation of the anilino nitrogen and modification of the piperidine nitrogen yield sufentanil. epo.orggoogle.commst.edu The intermediate 4-(phenylamino)-4-(hydroxymethyl)piperidine is a key precursor in several patented synthetic routes. epo.orggoogle.comgoogle.com
Alfentanil: The synthesis of alfentanil also utilizes a 4-(methoxymethyl)piperidine (B1309381) derivative. google.comgoogle.com Similar to sufentanil, a key intermediate is a piperidine with both a 4-anilino group and a 4-(methoxymethyl) group. google.com This core is then N-alkylated with a specific tetrazole-containing side chain and acylated to produce the final alfentanil structure. google.comgoogle.com
Remifentanil: Remifentanil synthesis also relies on a 4-substituted piperidine core. researchgate.netwipo.int Many synthetic routes start with an N-protected 4-piperidone and build the 4-anilido-4-(methoxycarbonyl)piperidine structure. google.comquickcompany.in After constructing this key intermediate, the protecting group on the piperidine nitrogen is removed and replaced with the methyl propanoate side chain via a Michael addition reaction to complete the synthesis. researchgate.net
The following table summarizes the key piperidine-based intermediates in the synthesis of these fentanyl analogues.
| Analgesic | Key Piperidine Intermediate(s) |
| Sufentanil | N-Protected-4-piperidone, 4-(Phenylamino)-4-(hydroxymethyl)piperidine |
| Alfentanil | N-Protected-4-piperidone, 4-(Phenylamino)-4-(methoxymethyl)piperidine |
| Remifentanil | N-Protected-4-piperidone, Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate |
Donepezil (B133215) is an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease, and it features an N-benzylpiperidine moiety linked to an indanone structure. semanticscholar.org The piperidine ring is a critical scaffold in this drug class. acs.orgsemanticscholar.org Researchers have developed synthetic approaches to create novel analogues of donepezil by modifying this piperidine scaffold. acs.orgsemanticscholar.orgkcl.ac.uk
Synthetic strategies often employ chiral 2-substituted 4-piperidone building blocks, which are then converted into donepezil analogues. acs.orgsemanticscholar.orgresearchgate.net These 4-piperidone scaffolds serve as versatile templates. For example, they can be converted to aldehyde intermediates, which then undergo further reactions to attach the indanone portion of the molecule, leading to new, stereochemically enriched donepezil derivatives. acs.orgresearchgate.net The ability to modify the piperidine ring allows for the exploration of structure-activity relationships, aiming to develop new compounds with improved efficacy or different pharmacological profiles for treating Alzheimer's disease. semanticscholar.orgsemanticscholar.orgkcl.ac.uk
Spectroscopic and Computational Characterization of 4 Methoxymethoxy Piperidine and Its Derivatives
Advanced Spectroscopic Techniques for Structure Elucidation and Confirmation
While detailed spectral data for 4-(Methoxymethoxy)piperidine is not extensively documented in peer-reviewed literature, its characteristic spectroscopic features can be accurately predicted based on the well-established principles of NMR, IR, and mass spectrometry, and by comparison with analogous piperidine (B6355638) structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons and the methoxymethoxy group. The proton at the C4 position (H-4) would be shifted downfield due to the deshielding effect of the adjacent oxygen atom. The axial and equatorial protons on the piperidine ring carbons (C2, C3, C5, C6) would exhibit complex splitting patterns due to geminal and vicinal coupling. The N-H proton typically appears as a broad singlet. The methoxymethyl group would give rise to two singlets: one for the two protons of the -O-CH₂-O- group and another for the three protons of the methoxy (B1213986) (-OCH₃) group.
¹³C NMR: The carbon spectrum would show distinct resonances for the piperidine ring carbons and the methoxymethoxy substituent. The C4 carbon, being directly attached to the oxygen, would be the most downfield of the piperidine ring carbons. The carbons of the methoxymethyl group (-O-CH₂-O- and -OCH₃) would also have characteristic chemical shifts.
Predicted NMR Data for this compound
| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| -OCH₃ | ~3.3-3.4 | -OCH₃ | ~55-56 |
| -O-CH₂-O- | ~4.6-4.7 | -O-CH₂-O- | ~94-95 |
| H-4 | ~3.6-3.8 | C-4 | ~75-77 |
| H-2, H-6 (equatorial) | ~3.0-3.2 | C-2, C-6 | ~45-47 |
| H-2, H-6 (axial) | ~2.6-2.8 | C-3, C-5 | ~30-32 |
| H-3, H-5 (equatorial) | ~1.8-2.0 | ||
| H-3, H-5 (axial) | ~1.4-1.6 | ||
| N-H | Broad, variable |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its bonds. For related compounds like 4-piperidinemethanol, detailed IR and Raman spectral analyses supported by theoretical investigations have been performed, providing a solid basis for interpretation. nist.govresearchgate.net
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300-3500 (broad) |
| C-H (alkane) | Stretching | 2850-2960 |
| C-O-C (ether) | Stretching (asymmetric) | 1050-1150 (strong) |
| C-N | Stretching | 1020-1250 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (molar mass: 145.20 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 145. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 114, or the loss of the entire methoxymethyl group (-CH₂OCH₃) to produce a prominent peak at m/z = 100. Further fragmentation of the piperidine ring would also be observed.
Theoretical Investigations of Molecular Structure and Reactivity
Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers profound insights into the molecular properties of piperidine derivatives that are complementary to experimental data. nih.gov These theoretical approaches allow for the detailed examination of electronic structure, conformational preferences, and reaction pathways.
Quantum chemical calculations are instrumental in understanding the distribution of electrons within a molecule, which dictates its reactivity. youtube.com Using DFT methods like B3LYP, researchers can model the electronic properties of piperidine derivatives. nih.gov
Molecular Orbitals: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) is crucial. For this compound, the Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the nitrogen atom of the piperidine ring, consistent with its nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO) would be distributed across the anti-bonding orbitals of the ring. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability.
Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For this molecule, the MEP would show a region of negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating their availability for electrophilic attack or hydrogen bonding, while the N-H and C-H protons would exhibit positive potential (blue).
Natural Bond Orbital (NBO) Analysis: NBO analysis can elucidate hyperconjugative interactions and charge delocalization within the molecule. nih.gov For instance, interactions between the nitrogen lone pair (n_N) and the anti-bonding orbitals of adjacent C-C bonds (σ*C-C) contribute to the stability of the ring's conformation.
The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. The substituent at the C4 position can exist in either an axial or an equatorial position, leading to two distinct chair conformers that are in equilibrium.
The conformational behavior of substituted piperidines is governed by a complex interplay of steric, electrostatic, and hyperconjugative forces. d-nb.infonih.gov Studies on fluorinated piperidines, for example, have shown that while steric repulsion often favors the larger substituent in the equatorial position, electronic effects like hyperconjugation (e.g., interaction between a C-H bonding orbital and an adjacent C-F anti-bonding orbital) and charge-dipole interactions can stabilize the axial conformer. d-nb.infonih.govnih.gov
For this compound, the conformational equilibrium would be influenced by:
Steric Effects: The methoxymethoxy group is sterically demanding, which would generally favor the equatorial conformation to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C6.
Electronic Effects: Anomeric effects within the O-C-O linkage of the methoxymethyl group itself will favor specific rotamers. Furthermore, hyperconjugative interactions between the ring C-H bonds and the C-O anti-bonding orbitals could play a role in stabilizing one conformer over the other.
Solvent Effects: In polar solvents, the conformer with the larger molecular dipole moment will be preferentially stabilized. nih.gov Computational studies using a polarizable continuum model (PCM) can predict how the energy landscape changes with solvent polarity. d-nb.info
Factors Influencing Conformational Preference in 4-Substituted Piperidines
| Factor | Favors Equatorial Conformer | Favors Axial Conformer |
|---|---|---|
| Steric Hindrance | Generally favored for bulky groups to avoid 1,3-diaxial strain. | Disfavored for bulky groups. |
| Hyperconjugation | Can stabilize either conformer depending on the specific orbital interactions (e.g., σ → σ*). | Can be a significant stabilizing force, especially with electronegative substituents. d-nb.info |
| Dipole Moment | Favored in polar solvents if this conformer has a larger net dipole moment. | Favored in polar solvents if this conformer has a larger net dipole moment. nih.gov |
DFT calculations are a powerful tool for investigating the mechanisms of reactions involving piperidine derivatives. acs.org Researchers can map the potential energy surface of a reaction, identifying transition states, intermediates, and calculating activation energies.
For instance, computational studies on the nucleophilic aromatic substitution (SNAr) reaction between piperidine and electron-deficient aromatic rings have elucidated the reaction pathway. researchgate.netresearchgate.net These studies show that piperidine acts as the nucleophile, and DFT calculations can determine the activation energy barrier for the nucleophilic attack and the stability of the resulting intermediates. researchgate.net
Similarly, the reactivity of this compound could be modeled in various transformations:
N-Alkylation/N-Acylation: The reaction pathway for the nucleophilic attack of the piperidine nitrogen on an electrophile can be computationally modeled to predict reaction kinetics and selectivity.
Ring-Opening Reactions: The energy barriers for potential ring-opening pathways under various conditions could be calculated to assess the stability of the heterocyclic core.
Reactions involving the Methoxymethoxy group: The mechanism of cleavage of the MOM ether under acidic conditions could be investigated to understand the stability of this protecting group.
By calculating the free energy profiles for these potential reactions, computational studies can provide valuable, predictive insights into the chemical behavior of this compound, guiding synthetic efforts and the design of new derivatives. acs.org
Future Perspectives in the Academic Research of 4 Methoxymethoxy Piperidine
Innovations in Green and Sustainable Synthetic Methodologies
The future of synthesizing 4-(Methoxymethoxy)piperidine and its derivatives is increasingly steering towards green and sustainable chemistry principles. A key area of innovation lies in the use of environmentally benign reagents and catalysts. For instance, dimethyl carbonate (DDC) is being explored as a green methoxymethylating agent. In a model reaction, 4-hydroxypiperidine (B117109) can be converted to this compound using DMC with a solid acid catalyst like zeolite Hβ, achieving an 85% conversion rate at 80°C. smolecule.com This approach avoids the use of more hazardous traditional reagents.
Further research is anticipated to focus on optimizing catalyst systems to improve efficiency and reusability. The development of highly active bimetallic catalysts and the strategic reduction of catalyst loading in industrial processes are critical for economic viability and sustainability. smolecule.com Studies have shown that catalyst loading can often be reduced by 20-50% without compromising reaction performance. smolecule.com The fine-tuning of alternative bases to piperidine (B6355638) in broader synthetic applications, such as Solid Phase Peptide Synthesis (SPPS), also underscores the trend towards greener protocols. rsc.orgunibo.it
Future investigations will likely explore solvent-free reactions, water-initiated processes, and the use of non-toxic catalysts to further align the synthesis of piperidine building blocks with green chemistry standards. ajchem-a.com
Table 1: Comparison of Catalytic Systems in Piperidine Synthesis
| Catalyst System | Substrate | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) | Conversion (%) |
|---|---|---|---|---|---|---|---|
| Ru/C (5%) | 4-(dimethoxymethyl)-pyridine | 40 | 2 | 12 | 97.2 | 99.6 | 99.8 |
| Ru/TiO2 (15%) | 4-(dimethoxymethyl)-pyridine | 50 | 2 | 7 | 96.8 | 99.1 | 99.6 |
| Rh/C (10%) | 4-(dimethoxymethyl)-pyridine | 90 | 4 | 5 | 97.1 | 99.7 | 99.7 |
This table presents data on noble metal catalyst performance for the synthesis of a related piperidine derivative, highlighting the efficiency of modern catalytic methods. smolecule.com
Exploration of Novel Reaction Pathways and Catalytic Applications
The exploration of novel reaction pathways for this compound is a fertile ground for future academic research. The inherent reactivity of the piperidine core, combined with the methoxymethoxy functional group, allows for a wide range of chemical transformations. mdpi.com The methoxymethoxy group can serve as a protecting group for the 4-hydroxy functionality, which can be deprotected under specific conditions to allow for further reactions at this position.
Researchers are expected to investigate multicomponent reactions, domino reactions, and cycloaddition strategies to construct complex molecular scaffolds from this compound in a single step. researchgate.netresearchgate.net For example, the piperidine moiety itself can act as an organocatalyst in various transformations, such as Knoevenagel condensations and Michael additions, to synthesize polyfunctionalized molecules. researchgate.net
Furthermore, the development of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, will enable the introduction of diverse substituents onto the piperidine ring, thereby expanding its chemical diversity. Asymmetric synthesis methodologies are also a key area of interest to produce enantiomerically pure derivatives of this compound for applications in medicinal chemistry. mdpi.com The in situ generation and trapping of reactive intermediates like methanimine (B1209239) in aza-Diels-Alder reactions to form piperidine-based heterocycles represents another innovative approach that could be adapted. nih.govbath.ac.uk
Expanding the Chemical Space through Advanced Derivatization
Advanced derivatization of this compound is a promising avenue for expanding its chemical space and exploring new biological activities. The strategic placement of various functional groups on the piperidine ring can significantly influence a molecule's physicochemical properties and biological activity.
Future research will likely focus on creating libraries of novel this compound derivatives through systematic modifications. This includes N-alkylation, N-arylation, and functionalization at the carbon atoms of the piperidine ring. For instance, the synthesis of N-substituted derivatives can be achieved through reactions with various electrophiles. google.com
A notable application of piperidine derivatization is in enhancing the analytical detection of other molecules. For example, N-(4-aminophenyl)piperidine has been used as a derivatization tag to significantly improve the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS), with detection limit improvements ranging from 25- to 2100-fold. nih.govresearchwithrowan.comrowan.edu This highlights the potential of using tailored piperidine derivatives as powerful tools in analytical chemistry. The insights gained from such studies can be applied to develop novel derivatives of this compound for various applications.
Table 2: Improvement in Detection Limits of Organic Acids via Derivatization with N-(4-aminophenyl)piperidine
| Organic Acid | Improvement in Detection Limit |
|---|---|
| Lactic Acid | >200-fold |
| Succinic Acid | >200-fold |
| Malic Acid | Detectable (previously undetectable) |
| Citric Acid | Detectable (previously undetectable) |
This table showcases the significant enhancement in analytical sensitivity achieved by using a piperidine-based derivatizing agent. nih.govnsf.gov
Interdisciplinary Research Opportunities in Contemporary Organic Synthesis
The versatility of the piperidine scaffold, including that of this compound, opens up numerous interdisciplinary research opportunities. The piperidine moiety is a prevalent structural motif in many pharmaceuticals and natural products, making it a valuable building block in drug discovery. mdpi.comijnrd.org
In medicinal chemistry, this compound can serve as a scaffold for the design and synthesis of novel therapeutic agents, such as kinase inhibitors or G-protein coupled receptor (GPCR) ligands. Its derivatives are being investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ajchem-a.comijnrd.org
Beyond pharmaceuticals, there are emerging opportunities in agrochemicals, where piperidine derivatives have shown potential as pesticides and insecticides. ijnrd.org In materials science, the self-assembly properties of functionalized piperidines could be explored for applications in nanotechnology. vulcanchem.com The continued development of synthetic methodologies and the exploration of the chemical space of this compound will undoubtedly fuel collaborations between organic chemists, medicinal chemists, materials scientists, and biologists to unlock its full potential.
Q & A
Q. Q1. What are the recommended synthetic routes for 4-(Methoxymethoxy)piperidine, and how do reaction conditions influence yield?
A1. Synthesis typically involves functionalizing the piperidine core with a methoxymethoxy group. A common method employs nucleophilic substitution, where piperidine reacts with chloromethyl methyl ether (CMME) under alkaline conditions (e.g., NaH in THF). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 piperidine:CMME) are critical for minimizing side reactions like over-alkylation. Yields range from 60–75% after purification via column chromatography (silica gel, ethyl acetate/hexane) . Industrial-scale synthesis may use continuous flow reactors to enhance efficiency and purity (>90%) .
Q. Q2. How can researchers characterize the purity and structural integrity of this compound?
A2. Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxymethoxy protons at δ 3.3–3.5 ppm and piperidine ring protons at δ 1.5–2.8 ppm) .
- Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 159.2 (M+H) and fragments like [CHN] (m/z 84.1) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) with UV detection at 210 nm .
Q. Q3. What are the solubility and stability profiles of this compound under standard laboratory conditions?
A3. The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. Aqueous solubility is pH-dependent, increasing in acidic buffers (e.g., 10 mM HCl). Stability studies show degradation <5% after 6 months at -20°C in inert atmospheres. Hydrolysis of the methoxymethoxy group occurs in strong acids/bases (pH <2 or >12), necessitating neutral storage conditions .
Advanced Research Questions
Q. Q4. How does the methoxymethoxy group influence this compound’s reactivity in catalytic applications?
A4. The methoxymethoxy group acts as an electron-donating substituent, enhancing the piperidine ring’s nucleophilicity. In Pd-catalyzed cross-coupling reactions, it facilitates C–N bond formation with aryl halides (e.g., Suzuki-Miyaura coupling, 70–85% yield). Comparative studies with unsubstituted piperidine show a 20% increase in reaction rate due to improved electron density at the nitrogen .
Q. Q5. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
A5. Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). For example:
- Case Study : A derivative showed IC = 5 µM in HEK293 cells but IC = 15 µM in HeLa cells due to differences in membrane transporter expression. Validated protocols include standardized cell viability assays (MTT) and orthogonal binding studies (SPR) to confirm target engagement .
Q. Q6. How can computational modeling optimize the design of this compound-based receptor ligands?
A6. Molecular docking (AutoDock Vina) and MD simulations predict binding modes to targets like GPCRs. For serotonin receptors (5-HT), the methoxymethoxy group forms hydrogen bonds with Thr194, improving binding affinity (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for non-substituted analogs). QSAR models prioritize derivatives with logP <3.5 for blood-brain barrier penetration .
Q. Q7. What advanced analytical methods quantify trace impurities in this compound batches?
A7. LC-MS/MS with a limit of detection (LOD) = 0.1 ppm identifies impurities like residual CMME. GC headspace analysis detects volatile byproducts (e.g., dichloromethane <50 ppm). Orthogonal validation via F NMR is recommended for fluorinated analogs .
Methodological Guidelines
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 159.23 g/mol | |
| LogP (Octanol-Water) | 1.2 ± 0.3 | |
| Melting Point | 45–47°C | |
| pKa (Piperidine N) | 10.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
